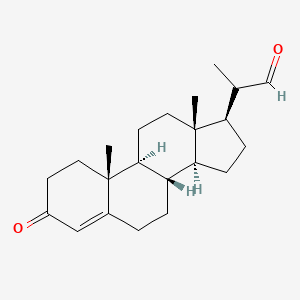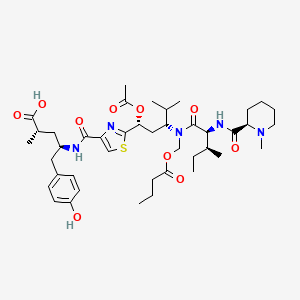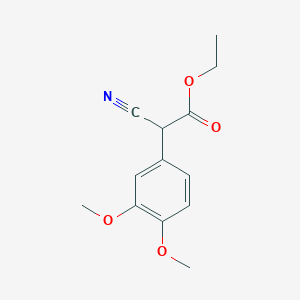
Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate
概述
描述
Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate: is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol. This compound is known for its unique structure, featuring a cyano group and two methoxy groups on a phenyl ring, making it a valuable intermediate in organic synthesis and various scientific applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-dimethoxybenzaldehyde as the starting material.
Reaction Steps: The aldehyde undergoes a Knoevenagel condensation with cyanoacetate in the presence of a base (e.g., piperidine) to form the intermediate ethyl cyanoacetate derivative.
Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Batch Process: Industrial production often employs a batch process where the reaction is carried out in large reactors under controlled temperature and pressure conditions.
Catalysts: Various catalysts, such as Lewis acids, may be used to enhance the reaction efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of ethyl 2-(3,4-dimethoxyphenyl)ethylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd) are typical reagents.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Ethyl 2-(3,4-dimethoxyphenyl)ethylamine.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of drugs targeting various diseases, including cancer and neurological disorders. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate exerts its effects depends on its specific application. For instance, in drug development, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition of specific enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
相似化合物的比较
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate: Similar structure but with a different placement of the cyano group.
Ethyl 2-cyano-4-(3-methyl-2-oxazolidinylidene)-2-butenoate: Contains a different functional group on the phenyl ring.
2-Propenoic acid, 2-cyano-3-(3,4-dimethoxyphenyl)-, ethyl ester: Another ester derivative with a similar core structure.
Uniqueness: Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate stands out due to its specific arrangement of functional groups, which influences its reactivity and applications in various fields.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in organic synthesis and beyond.
属性
IUPAC Name |
ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHESBDUINPOZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510533 | |
| Record name | Ethyl cyano(3,4-dimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36848-69-8 | |
| Record name | Ethyl cyano(3,4-dimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
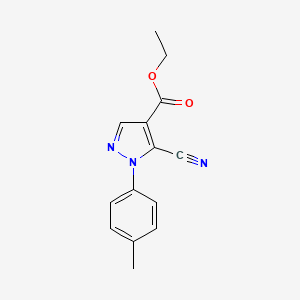
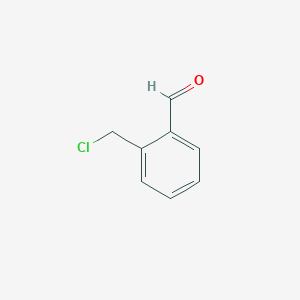
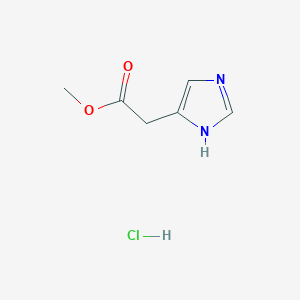

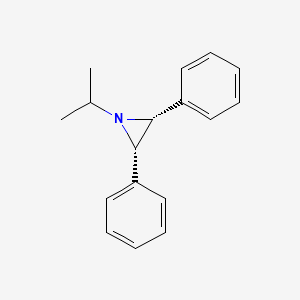

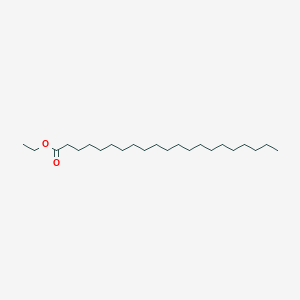
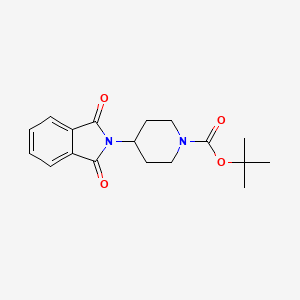

![Phosphine, diphenyl[(trimethylsilyl)methyl]-](/img/structure/B1601546.png)
